GKT137831 is a potent, selective, first-in-class, dual inhibitor of NADPH oxidase (NOX) isoforms 1 and 4 []. The NOX family of enzymes are the only known dedicated source of reactive oxygen species (ROS) []. While ROS play a physiological role in acute stress response, chronic overproduction of ROS by NOX enzymes contributes to various pathological conditions []. GKT137831 has emerged as a valuable tool in preclinical research to investigate the role of NOX1 and NOX4 in various diseases and explore its potential therapeutic applications [, , ].
GKT137831 acts by directly inhibiting the enzymatic activity of NOX1 and NOX4, thereby reducing the production of ROS []. The compound is proposed to bind to a regulatory site on the NOX enzymes, interfering with their ability to generate superoxide anions and hydrogen peroxide []. This inhibitory effect on ROS production leads to downstream effects on various signaling pathways involved in inflammation, fibrosis, cell proliferation, and apoptosis [].
Specific mechanisms of action observed in various studies include:* Inhibition of TGF-β1/Smad signaling: GKT137831 attenuates the TGF-β1/Smad pathway, a key driver of fibrosis, in models of kidney injury [, ].* Reduction of inflammatory markers: Treatment with GKT137831 reduces the expression of pro-inflammatory cytokines, including IL-6, IL-18, TNF-α, and chemokines, in various disease models [, , , , , , , ]. * Attenuation of MAPK pathway activation: GKT137831 inhibits the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in stress response, inflammation, and apoptosis [, , , ].* Modulation of cellular proliferation and apoptosis: GKT137831 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines [, , , ].
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2